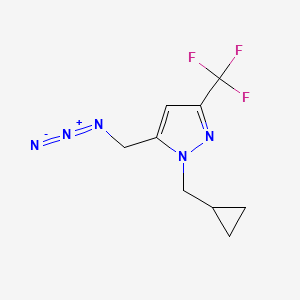
5-(Azidomethyl)-1-(Cyclopropylmethyl)-3-(Trifluoromethyl)-1H-Pyrazol
Übersicht
Beschreibung
5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H10F3N5 and its molecular weight is 245.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung kann als vielseitiger Baustein in der organischen Synthese dienen. Ihre Azidomethylgruppe ist ein Vorläufer für Amine, die bei der Synthese einer breiten Palette organischer Moleküle von grundlegender Bedeutung sind. Die Trifluormethylgruppe kann Fluor in Moleküle einführen, was in der Pharmaindustrie besonders wertvoll ist, da Fluoratome einzigartige Eigenschaften verleihen, wie z. B. erhöhte Lipophilie und metabolische Stabilität .
Medizinische Chemie
In der medizinischen Chemie kann das Vorhandensein einer Cyclopropylmethylgruppe für die biologische Aktivität von Arzneimittelmolekülen entscheidend sein. Diese Verbindung könnte zur Entwicklung neuer Pharmakophore verwendet werden, die Teile eines Moleküls sind, die für seine biologische Wirkung verantwortlich sind. Die Trifluormethylgruppe ist auch in diesem Bereich von Bedeutung, da sie die Potenz und Selektivität des Arzneimittels verbessern kann .
Photoredox-Katalyse
Die Azidomethylgruppe kann an der Photoredox-Katalyse teilnehmen, einem Gebiet der Chemie, das Lichtenergie zur Steuerung chemischer Reaktionen nutzt. Diese Verbindung könnte verwendet werden, um unter Lichteinstrahlung Radikalspezies zu erzeugen, die dann an verschiedenen Bindungsbildungsreaktionen teilnehmen können, wodurch die für den Aufbau komplexer organischer Moleküle verfügbaren Werkzeuge erweitert werden .
Wirkmechanismus
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active molecules. Pyrazole derivatives have been known to interact with various targets such as enzymes, receptors, and ion channels .
Mode of Action
The azido, trifluoromethyl, and cyclopropylmethyl groups in the compound could potentially interact with the target proteins through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific study data. Based on the structural features, it might interfere with the function of target proteins, thereby modulating the associated biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group might enhance the metabolic stability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to modulation of physiological responses .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For example, the azido group might undergo reduction under certain conditions, which could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5/c10-9(11,12)8-3-7(4-14-16-13)17(15-8)5-6-1-2-6/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHHRKVFGUHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



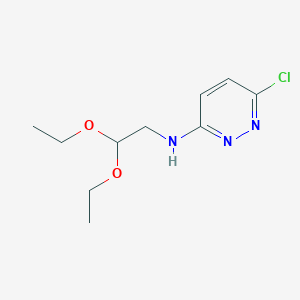

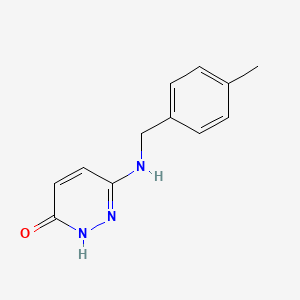


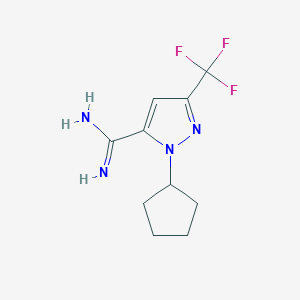
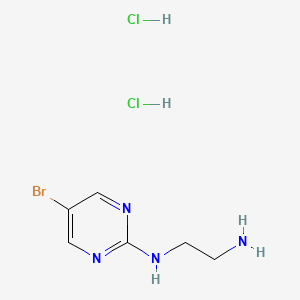
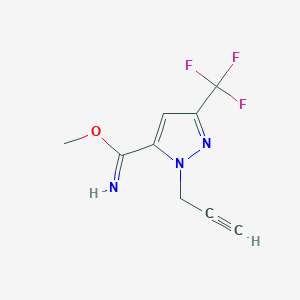
![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)




